

Ametoctradin Cross-Resistance: A Comparative Analysis with Other Fungicides

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Compound of Interest

Compound Name: Ametoctradin

Cat. No.: B1667028

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This guide provides an objective comparison of **Ametoctradin**'s cross-resistance profile with other key fungicide classes, supported by experimental data. **Ametoctradin**, a member of the triazolopyrimidylamine chemical class, is classified by the Fungicide Resistance Action Committee (FRAC) as a Quinone-outside-Stigmatellin-like-Inhibitor (QoSI) and is assigned to FRAC Group 45.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration at Complex III (the cytochrome bc1 complex) of the electron transport chain.[2][4][5] Specifically, it binds to the Qo (quinone outside) site, at a different sub-site than the strobilurin (QoI) fungicides.[3][5][6] This distinct binding site is a key factor in its cross-resistance profile.

Summary of Cross-Resistance Findings

Experimental studies have consistently demonstrated a lack of cross-resistance between **Ametoctradin** and several other major fungicide groups. This makes it a valuable tool for resistance management programs. The primary mechanism of resistance to **Ametoctradin** identified in various oomycete pathogens, such as *Plasmopara viticola* (grape downy mildew), *Phytophthora sojae*, and *Phytophthora litchii*, is a specific point mutation in the cytochrome b gene, leading to an amino acid substitution (S34L, S33L, or D228N).[7][8][9][10][11]

Key Findings:

- No Cross-Resistance with QoI Fungicides (FRAC Group 11): **Ametoctradin** is effective against strains of pathogens that have developed resistance to QoI fungicides (e.g.,

strobilurins like Azoxystrobin and Pyraclostrobin).[6][12] The common G143A mutation in the cytochrome b gene, which confers resistance to QoIs, does not affect the efficacy of **Ametoctradin**.^[5]

- No Cross-Resistance with Qil Fungicides (FRAC Group 21): Studies have shown no cross-resistance between **Ametoctradin** and Quinone inside Inhibitors (QIs) like Cyazofamid and Amisulbrom, which also target Complex III but at the Qi (quinone inside) site.^{[7][10][13]}
- No Cross-Resistance with Carboxylic Acid Amide (CAA) Fungicides (FRAC Group 40): Fungicides such as Dimethomorph, which inhibit cellulose synthesis, have a different mode of action and do not exhibit cross-resistance with **Ametoctradin**.^{[6][12][14][15]}
- No Cross-Resistance with Phenylamides (FRAC Group 4): **Ametoctradin** is effective against oomycete strains resistant to Phenylamides like Metalaxyl-M.^{[6][12]}
- Negative Cross-Resistance: Interestingly, some studies have reported instances of negative cross-resistance, where **Ametoctradin**-resistant mutants showed increased sensitivity to other fungicides, including Azoxystrobin and Amisulbrom.^{[10][11]}

Quantitative Data on Fungicide Sensitivity

The following tables summarize the quantitative data from various studies, illustrating the lack of cross-resistance between **Ametoctradin** and other fungicides in different pathogens.

Table 1: Sensitivity of *Plasmopara viticola* Strains to **Ametoctradin** and Other Complex III Inhibitors

Strain	Genotype (Cytochrome b)	Ametoctradin MIC (mg/L)	Cyazofamid MIC (mg/L)	Amisulbrom MIC (mg/L)	Reference
CONI-01	Wild Type (Sensitive)	<0.1	<0.1	<0.1	[7]
CONI-6/13/20/22	S34L Mutant (Ametoctradin-Resistant)	100	<0.1	<0.1	[7]
CONI-39/41	L201S Mutant (Cyazofamid-Resistant)	<0.1	10	Low Sensitivity	[7]

MIC: Minimum Inhibitory Concentration

Table 2: Cross-Resistance Profile of **Ametoctradin**-Resistant *Phytophthora litchii* Mutants

Fungicide	Correlation with Ametoctradin Resistance	Finding	Reference
Metalaxyl	No cross-resistance	Ametoctradin-resistant mutants were sensitive.	[10]
Dimethomorph	No cross-resistance	Ametoctradin-resistant mutants were sensitive.	[10]
Oxathiapiprolin	No cross-resistance	Ametoctradin-resistant mutants were sensitive.	[10]
Cyazofamid	No cross-resistance	Ametoctradin-resistant mutants were sensitive.	[10]
Azoxystrobin	Negative cross-resistance	Mutants with S33L mutation showed increased sensitivity.	[10]
Amisulbrom	Negative cross-resistance	Mutants with S33L mutation showed increased sensitivity.	[10]

Table 3: Sensitivity of *Phytophthora sojae* Isolates to **Ametoctradin**

Isolate Type	Mean EC50 (µg/mL)	Finding	Reference
Sensitive (Wild Type)	0.1743 ± 0.0901	Baseline sensitivity established.	[11]
Resistant Mutants	Significantly higher	Ametoctradin-resistant mutants were generated in the lab.	[11]
Resistant Mutants vs. Amisulbrom	-	Negative cross-resistance was observed.	[11]

EC50: The effective concentration that inhibits 50% of growth.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies for fungicide resistance testing.

In Vitro Sensitivity Bioassays (Leaf Disc/Mycelial Growth)

This method is commonly used to determine the sensitivity of a fungal or oomycete pathogen to a fungicide.

- Isolate Collection and Culture: Pathogen isolates are collected from the field or maintained as stock cultures. They are grown on appropriate nutrient media, such as potato dextrose agar (PDA) for fungi or V8 juice agar for oomycetes.[16]
- Fungicide Stock Solutions: Stock solutions of the fungicides to be tested are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to various concentrations in the growth medium.
- Inoculation and Incubation:
 - Leaf Disc Assay (for biotrophic pathogens like *Plasmopara viticola*): Leaf discs from susceptible host plants are placed on water agar. A suspension of sporangia or zoospores

is applied to each disc. The discs are then treated with different concentrations of the fungicide.[7]

- Mycelial Growth Assay: A small plug of agar containing the pathogen's mycelium is placed in the center of a petri dish containing the fungicide-amended medium.[17][18]
- Data Collection and Analysis: After an incubation period under controlled conditions (temperature, light), the growth of the pathogen is assessed. This can be the lesion size on a leaf disc or the diameter of the mycelial colony. The data is used to calculate the EC50 or MIC values.[18]

Molecular Analysis of Resistance Mutations

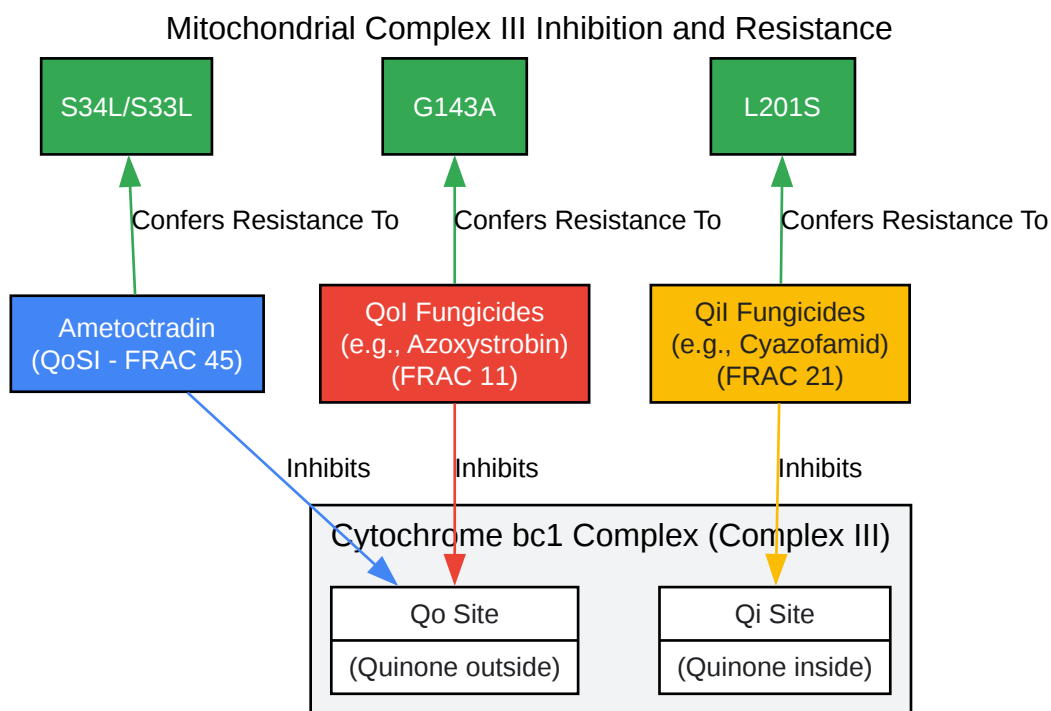
Molecular techniques are employed to identify the genetic basis of resistance.

- DNA Extraction: DNA is extracted from the mycelium of both sensitive and resistant pathogen isolates.
- Gene Amplification (PCR): The cytochrome b gene (or the specific region of interest) is amplified using the Polymerase Chain Reaction (PCR) with specific primers.
- Gene Sequencing: The amplified PCR product is sequenced to identify any point mutations that could lead to amino acid substitutions in the target protein.[7]
- Allele-Specific PCR (AS-PCR) or PCR-RFLP: These methods can be developed for rapid detection of known resistance mutations in a larger number of isolates.[10]

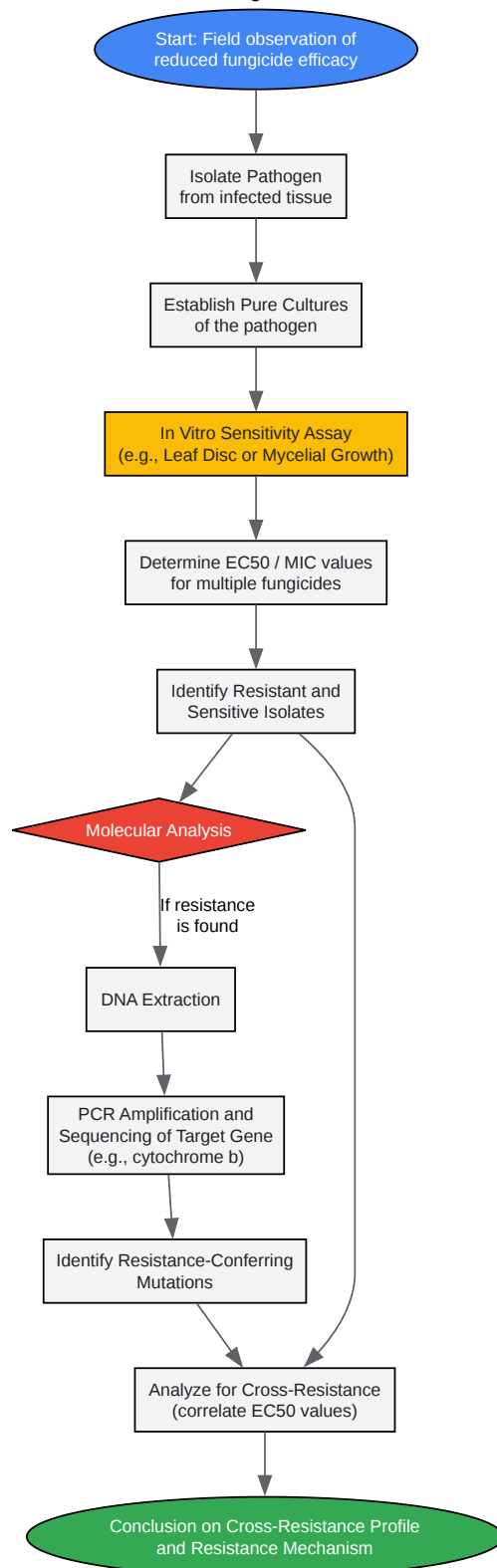
Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the site of action for **Ametoctradin** and other Complex III inhibitors within the mitochondrial respiratory chain, as well as the molecular basis for resistance.



Experimental Workflow for Fungicide Cross-Resistance Studies

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